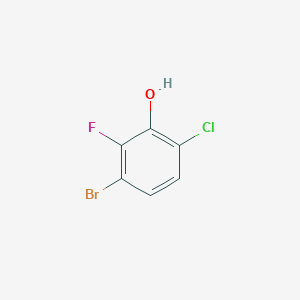

3-Bromo-6-chloro-2-fluorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chloro-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKQZAWRLMLCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

electronic and steric effects in substituted phenols

The electronic and steric effects in substituted phenols are not merely academic concepts; they are fundamental, predictable forces that medicinal chemists and drug developers can harness to craft superior therapeutics. By understanding how the choice and placement of a substituent influences acidity, hydrogen bonding potential, antioxidant activity, and metabolic stability, scientists can move from serendipitous discovery to rational, hypothesis-driven drug design. The principles and protocols outlined in this guide provide a robust framework for the systematic evaluation and optimization of phenolic compounds, a class of molecules that will undoubtedly continue to be a rich source of future medicines. [1][18]

References

-

Title: Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere. Source: MDPI. URL: [Link]

-

Title: Alcohols, Phenols and Ethers. Source: NCERT. URL: [Link]

-

Title: Effect of substituent on acidity of phenol. Source: YouTube. URL: [Link]

-

Title: Phenols in Pharmaceuticals: Analysis of a Recurring Motif | Journal of Medicinal Chemistry. Source: ACS Publications. URL: [Link]

-

Title: Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses. Source: SLIDESHARE. URL: [Link]

-

Title: Acidity of Substituted Phenols. Source: Chemistry LibreTexts. URL: [Link]

-

Title: Why do electron withdrawing substituents attached to phenols increase their acidic strength? Source: Quora. URL: [Link]

-

Title: Acidity of Phenols, Effect of Substituents on Acidity. Source: Pharmaguideline. URL: [Link]

-

Title: Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. Source: PMC - PubMed Central. URL: [Link]

-

Title: Hammett equation. Source: Wikipedia. URL: [Link]

-

Title: Hydrogen Bonding between Phenols and Nitriles. Source: ResearchGate. URL: [Link]

-

Title: Kinetic studies on the oxidation of phenols by the horseradish peroxidase compound II. Source: PubMed. URL: [Link]

-

Title: Protein–phenolic interactions and reactions: Discrepancies, challenges, and opportunities. Source: Wiley Online Library. URL: [Link]

-

Title: Quantitative structure-activity relationship analysis of phenolic antioxidants. Source: PubMed. URL: [Link]

-

Title: What influences phenol metabolic stability? Source: ResearchGate. URL: [Link]

-

Title: Study of the Hammett Equation for the lonisation of Substituted Benzoic Acids and Phenols in Dioxan-Water Mixtures. Source: RSC Publishing. URL: [Link]

-

Title: Protein–Phenolic Interactions as a Factor Affecting the Physicochemical Properties of White Bean Proteins. Source: PMC - NIH. URL: [Link]

-

Title: Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Source: ResearchGate. URL: [Link]

-

Title: Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry | Journal of Chemical Education. Source: ACS Publications. URL: [Link]

-

Title: Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Source: GSC Online Press. URL: [Link]

-

Title: Ortho Effect in Chemistry: Definition, Examples & Key Insights. Source: Vedantu. URL: [Link]

-

Title: Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Source: University of Toronto. URL: [Link]

-

Title: Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Source: NSF Public Access Repository. URL: [Link]

-

Title: Will orthopedic effect also work in phenol? Source: Quora. URL: [Link]

-

Title: Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry. Source: ERIC. URL: [Link]

-

Title: Chemical Pathway and Kinetics of Phenol Oxidation by Fenton's Reagent | Environmental Science & Technology. Source: ACS Publications. URL: [Link]

-

Title: A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Source: MDPI. URL: [Link]

-

Title: Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Source: Open Library Publishing Platform. URL: [Link]

-

Title: Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. Source: PMC - NIH. URL: [Link]

-

Title: Kinetics of Ozonation of Phenol and Substituted Phenols. Source: ResearchGate. URL: [Link]

-

Title: A Hammett plot showing linear free energy relationship between phenols and pyridinium iodochloride. Source: ResearchGate. URL: [Link]

-

Title: Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections. Source: Frontiers. URL: [Link]

-

Title: DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Source: NIH. URL: [Link]

-

Title: Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Source: MDPI. URL: [Link]

-

Title: Reactions of Phenol. Source: Save My Exams. URL: [Link]

-

Title: Relationship structure-antioxidant activity of hindered phenolic compounds. Source: ResearchGate. URL: [Link]

-

Title: Unit 4: Free Energy Relationships. Source: Michigan State University. URL: [Link]

-

Title: Ch24 : Phenols. Source: University of Calgary. URL: [Link]

-

Title: Phenol hydrogen bonding physical chemical properties electrophilic substitution. Source: Doc Brown's Chemistry. URL: [Link]

-

Title: Phenolic-Protein Interactions: Effects on Food Properties and Health Benefits. Source: PubMed. URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ERIC - EJ1048348 - Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry, Journal of Chemical Education, 2014-Dec [eric.ed.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sips.org.in [sips.org.in]

- 6. quora.com [quora.com]

- 7. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 8. youtube.com [youtube.com]

- 9. Protein–Phenolic Interactions as a Factor Affecting the Physicochemical Properties of White Bean Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 16. web.viu.ca [web.viu.ca]

- 17. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activity of Bromophenol Derivatives: From Marine Origins to Therapeutic Frontiers

An In-depth Technical Guide:

Introduction

Bromophenol derivatives represent a fascinating class of halogenated phenolic compounds, predominantly biosynthesized as secondary metabolites by marine organisms, particularly red algae of the Rhodomelaceae family.[1] These compounds are characterized by a phenol ring structure substituted with one or more bromine atoms and hydroxyl groups, which significantly influence their chemical properties and biological functions.[1] The presence of bromine atoms, for instance, enhances lipophilicity and modulates the reactivity of these molecules, often leading to a broad spectrum of potent biological activities that surpass their non-brominated counterparts.[1]

First isolated from the red alga Neorhodomela larix in 1967, bromophenols have since been identified in a wide array of marine species, including brown and green algae, sponges, and ascidians.[1][2] Their ecological role is thought to involve chemical defense and deterrence.[2] However, it is their diverse and promising pharmacological activities—including antioxidant, antimicrobial, antiviral, anticancer, anti-diabetic, and anti-inflammatory effects—that have captured the attention of the scientific community.[1][2][3]

This technical guide offers an in-depth exploration of the core biological activities of bromophenol derivatives. It is designed for researchers, scientists, and drug development professionals, providing a synthesis of technical data, mechanistic insights, and field-proven experimental methodologies. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to serve as a valuable resource for advancing the research and development of bromophenol-based therapeutic agents.

Chapter 1: Potent Antioxidant Capabilities

The antioxidant activity of bromophenols is a cornerstone of their broader biological effects, contributing significantly to their therapeutic potential, including their anticancer properties.[2][4] This activity is primarily attributed to their ability to scavenge free radicals and chelate pro-oxidant metals.[5]

Mechanisms of Antioxidant Action

Bromophenols exert their antioxidant effects through two primary mechanisms:

-

Hydrogen Atom Transfer (HAT): In this mechanism, the bromophenol molecule donates a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[6] The presence of ortho-dihydroxy groups (a catechol group) is particularly effective for this activity.[5][7]

-

Metal Chelation: Some bromophenols can bind to transition metal ions like copper(II), preventing them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.[5] This sequestration of pro-oxidant metals provides a secondary, indirect antioxidant effect.[5]

Theoretical studies using density functional theory (DFT) have shown that the efficacy of radical scavenging is influenced by the molecular structure, including the nature of the bond linking phenolic units (C-C vs. C-O-C) and the deprotonation state of the catechol group.[5]

Structure-Activity Relationships (SAR)

The antioxidant potency of bromophenols is intrinsically linked to their chemical structure:

-

Hydroxyl Groups: The number and position of hydroxyl (-OH) groups are critical. The catechol (ortho-dihydroxy) moiety is a key feature for potent free radical scavenging.[5][7]

-

Bromine Atoms: The degree and position of bromination influence the electronic properties of the phenol ring, which in turn affects the hydrogen-donating ability of the hydroxyl groups.

-

Overall Molecular Architecture: For dimeric bromophenols, the linkage between the phenolic rings (e.g., ether vs. direct C-C bond) can impact reactivity.[5]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a reliable method for quantifying the free radical scavenging capacity of bromophenol derivatives. The causality of this choice rests on the stability and commercial availability of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, which allows for a straightforward and reproducible spectrophotometric measurement.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the bromophenol derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). Ensure the absorbance of this solution at the characteristic wavelength (approx. 517 nm) is around 1.0.

-

-

Assay Procedure:

-

Create a series of dilutions of the bromophenol stock solution to test a range of concentrations.

-

In a 96-well microplate, add a fixed volume of the DPPH working solution to each well.

-

Add an equal volume of the bromophenol dilutions to the respective wells.

-

Include a positive control (e.g., ascorbic acid or butylated hydroxytoluene) and a blank control (solvent without the test compound).

-

-

Incubation and Measurement:

-

Incubate the microplate in the dark at room temperature for 30 minutes. This allows the scavenging reaction to reach completion.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percentage of scavenging activity against the concentration of the bromophenol derivative.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, typically through non-linear regression analysis.

-

Data Summary: Antioxidant Activity of Selected Bromophenols

| Compound | Assay | IC50 Value | Source |

| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | DPPH | 8.5 µM | [5] |

| Polysiphonia urceolata-derived BP | DPPH | 20.3 µM | [5] |

| Ureido-Bromophenols | DPPH | 3.34 to 4.84 μM | [1] |

Visualization: Free Radical Scavenging by a Bromophenol

Caption: Hydrogen Atom Transfer (HAT) mechanism of antioxidant activity.

Chapter 2: Broad-Spectrum Antimicrobial Activities

Bromophenol derivatives have demonstrated significant activity against a range of pathogenic microbes, including bacteria and fungi, positioning them as potential leads for new antimicrobial agents.[2]

Antibacterial Activity

Bromophenols exhibit notable antibacterial effects, including against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), a significant challenge in public health.[8][9]

The precise mechanisms are still being elucidated, but potential actions include:

-

Cell Membrane Disruption: The lipophilic nature of bromophenols may allow them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell death.

-

Inhibition of Virulence Factors: Some derivatives have been shown to inhibit biofilm formation, a key virulence factor that protects bacteria from antibiotics and host immune responses.[8][9] They can also interfere with other virulence properties like pyocyanin production and swarming motility in bacteria such as Pseudomonas aeruginosa.[8][9]

-

Enzyme Inhibition: As with other biological activities, the inhibition of essential bacterial enzymes is a likely mechanism.

Studies have shown that the antibacterial efficacy can be dose-dependent and varies with the structure of the bromophenol. For instance, the compound 3-bromo-2,6-dihydroxyacetophenone was found to be particularly effective against S. aureus and MRSA.[8][9] The number and position of bromine atoms and hydroxyl groups are crucial for activity.[2]

This protocol is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Its selection is based on its quantitative nature and its universal acceptance in microbiology for assessing antimicrobial potency.

Principle: A serial dilution of the bromophenol is prepared in a liquid growth medium, and a standardized inoculum of the target bacterium is added. After incubation, the presence or absence of visible growth is determined. The MIC is the lowest concentration of the compound at which no growth is observed.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Culture the test bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C.

-

Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

In a 96-well microplate, perform a two-fold serial dilution of the bromophenol derivative in the growth medium. The concentration range should be wide enough to encompass the expected MIC.

-

-

Inoculation and Incubation:

-

Add a standardized volume of the bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading the Results:

-

Visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.

-

The MIC is the lowest concentration of the bromophenol in which the well remains clear. A spectrophotometric reading can also be used for a more quantitative assessment.

-

Antifungal Activity

Certain bromophenols are promising candidates for antifungal agents, particularly in the context of crop protection.[2]

A key mechanism of antifungal activity for some bromophenols is the inhibition of isocitrate lyase (ICL).[2] ICL is a crucial enzyme in the glyoxylate cycle, which is essential for fungi to utilize two-carbon compounds for energy and is highly expressed during plant infection by pathogenic fungi like Magnaporthe grisea.[2] By inhibiting ICL, bromophenols disrupt the metabolic pathway necessary for fungal growth and pathogenesis. Preliminary structure-activity relationship studies suggest that a diphenylmethane skeleton and the presence of bromine are essential for ICL inhibition.[2]

Caption: Inhibition of the fungal enzyme Isocitrate Lyase by bromophenols.

Chapter 3: Promising Antiviral Potential

Research has highlighted the potential of bromophenol derivatives as antiviral agents against both human and animal viruses.[2]

Overview of Antiviral Effects

Specific bromophenols have demonstrated efficacy against a range of viruses:

-

Herpes Simplex Virus (HSV-1): Certain derivatives are considered novel antiviral agents against wild-type, phosphonoacetic acid-resistant, and thymidine kinase-deficient strains of HSV-1.[2]

-

Fish Pathogenic Viruses: Compounds like 3-bromo-4,5-dihydroxybenzyl methyl ether have shown potential against infectious hematopoietic necrosis virus and infectious pancreatic necrosis virus.[2]

In vivo studies have supported these findings. For example, oral administration of an active bromophenol derivative to HSV-1 infected mice significantly delayed the appearance of skin lesions and suppressed the viral load in the brain and skin without toxicity.[2]

Data Summary: Antiviral Activity of a Bromophenol Derivative

| Compound | Virus Strain | IC50 Value | Source |

| Compound 3.15 (from source) | Wild-type HSV-1 | 3.02 µg/mL | [2] |

| Compound 3.15 (from source) | APr HSV-1 | 0.91 µg/mL | [2] |

| Compound 3.15 (from source) | TK- HSV-1 | 1.41 µg/mL | [2] |

Experimental Protocol: Plaque Reduction Assay

This is a functional assay used to quantify the infectivity of a virus and the efficacy of an antiviral compound. The choice of this protocol is based on its ability to measure the inhibition of infectious virus particle production, providing a more biologically relevant endpoint than simple binding assays.

Principle: A confluent monolayer of host cells is infected with a known amount of virus. The virus replicates and spreads, creating localized areas of cell death or "plaques." The cells are overlaid with a semi-solid medium to restrict viral spread to adjacent cells. In the presence of an effective antiviral agent, the number or size of the plaques will be reduced.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed appropriate host cells (e.g., Vero cells for HSV-1) in multi-well plates and grow until they form a confluent monolayer.

-

-

Virus Infection:

-

Prepare serial dilutions of the virus stock.

-

Remove the growth medium from the cells and infect them with a standardized amount of virus (designed to produce a countable number of plaques). Allow the virus to adsorb for 1-2 hours.

-

-

Compound Treatment and Overlay:

-

Prepare an overlay medium (e.g., medium containing 1% methylcellulose) that includes various concentrations of the bromophenol derivative.

-

After the adsorption period, remove the virus inoculum and add the compound-containing overlay medium to the cells.

-

-

Incubation:

-

Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days for HSV-1).

-

-

Plaque Visualization and Counting:

-

Remove the overlay medium and fix the cells (e.g., with methanol).

-

Stain the cell monolayer with a staining solution (e.g., crystal violet), which stains living cells but leaves the plaques unstained.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration relative to the untreated virus control.

-

Determine the IC50 value, the concentration of the compound that reduces the number of plaques by 50%.

-

Chapter 4: Anticancer Activity and Mechanisms

The anticancer properties of bromophenols are a significant area of research, with many derivatives showing cytotoxicity against various cancer cell lines.[2][4]

Mechanisms of Anticancer Action

The anticancer activity of bromophenols is often multifactorial and, while not fully elucidated for all compounds, is believed to involve several mechanisms:

-

Induction of Apoptosis: Some bromophenols, such as bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), have been shown to induce programmed cell death (apoptosis) in cancer cells, for instance, in leukemia K562 cells.[4]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells.

-

Antioxidant Effects: As oxidative stress is a key factor in carcinogenesis, the free radical scavenging properties of bromophenols are thought to contribute to their anticancer activity by preventing oxidative damage to cellular components.[2]

-

Inhibition of Topoisomerase I: BDDE has also been found to inhibit topoisomerase I, an enzyme critical for DNA replication and repair in cancer cells.[4]

-

Anti-angiogenesis: Some derivatives can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is chosen for its reliability, sensitivity, and suitability for high-throughput screening of potential anticancer compounds.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., HCT-116, DLD-1, or K562) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the bromophenol derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals, resulting in a purple solution.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value, the concentration of the compound that reduces the viability of the cancer cells by 50%.

-

Data Summary: Cytotoxicity of Selected Bromophenols

| Compound | Cell Line | IC50 Value | Source |

| Compound 2.11 (from source) | DLD-1 (Colon Cancer) | 1.32 to 14.6 µM | [2] |

| Compound 2.12 (from source) | HCT-116 (Colon Cancer) | 1.32 to 14.6 µM | [2] |

| Compound 2.13 (from source) | DLD-1 (Colon Cancer) | 1.32 to 14.6 µM | [2] |

Visualization: Simplified Apoptosis Induction Pathway

Caption: A simplified pathway showing bromophenol-induced apoptosis.

Chapter 5: Enzyme Inhibition and Neuroprotective Effects

A remarkable feature of bromophenol derivatives is their ability to inhibit a variety of enzymes, which underpins their potential for treating metabolic and neurodegenerative diseases.[1][10]

Inhibition of Key Enzymes

-

Anti-Diabetic Potential: Bromophenols inhibit enzymes like protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, and aldose reductase.[1][2] Inhibition of PTP1B is a key strategy for enhancing insulin signaling, while inhibiting α-glucosidase slows carbohydrate digestion, and aldose reductase inhibition helps prevent diabetic complications.[1][2]

-

Anti-Alzheimer's Potential: Several bromophenols are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[10][11] Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Some derivatives also inhibit glycogen synthase kinase-3β (GSK-3β) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), other key targets in Alzheimer's pathology.[12]

-

Other Enzyme Targets: Synthetic bromophenol derivatives have also shown strong inhibitory activity against carbonic anhydrase isoenzymes (CA I and CA II), which are targets for treating conditions like glaucoma and epilepsy.[10]

Data Summary: Enzyme Inhibition by Bromophenol Derivatives

| Compound Class/Derivative | Target Enzyme | Inhibition Value (Ki) | Therapeutic Area | Source |

| Rhodomela confervoides BPs | PTP1B | IC50: 0.84 to 2.4 µM | Anti-diabetic | [2] |

| Synthetic BP Derivatives | Acetylcholinesterase (AChE) | 6.54 to 24.86 nM | Anti-Alzheimer's | [10] |

| Synthetic BP Derivatives | Carbonic Anhydrase II (hCA II) | 1.63 to 15.05 nM | Glaucoma, Epilepsy | [10] |

| Synthetic BP Derivatives | α-glycosidase | 4.31 to 44.14 nM | Anti-diabetic | [1] |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a classic and robust method for measuring AChE activity and its inhibition. It is selected for its sensitivity and the direct colorimetric readout that is easily quantifiable.

Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATChI) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color development.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a phosphate buffer (e.g., 100 mM, pH 8.0).

-

Prepare stock solutions of AChE, ATChI, DTNB, and the bromophenol inhibitor in the buffer.

-

-

Assay Procedure (in a 96-well plate):

-

Add the phosphate buffer, DTNB solution, and the bromophenol derivative at various concentrations to the wells.

-

Add the AChE enzyme solution to all wells except the blank. Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiating the Reaction:

-

Start the reaction by adding the substrate (ATChI) to all wells.

-

-

Kinetic Measurement:

-

Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode. The rate of the reaction is determined from the slope of the absorbance vs. time plot.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the bromophenol.

-

Determine the IC50 value.

-

To determine the mode of inhibition (e.g., competitive), the assay can be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk plots.[12]

-

Chapter 6: Synthesis of Bioactive Bromophenol Derivatives

While many bioactive bromophenols are isolated from natural sources, chemical synthesis offers a powerful route to produce these compounds in larger quantities and to create novel derivatives with improved potency, selectivity, and pharmacokinetic properties.[8][10]

Rationale for Synthesis

-

Accessibility: Natural sources may yield only small quantities of the desired compound. Synthesis provides a reliable supply for extensive biological testing.

-

Structural Modification: Synthesis allows for systematic modifications to the bromophenol scaffold to probe structure-activity relationships (SAR).

-

Lead Optimization: Promising natural products can be used as a starting point for developing derivatives with enhanced drug-like properties (e.g., better solubility, lower toxicity).

Common Synthetic Strategies

-

Electrophilic Bromination: This is a fundamental step. Reagents like N-bromosuccinimide (NBS) are commonly used to introduce bromine atoms onto the aromatic ring of a phenol or a dihydroxyacetophenone precursor.[8]

-

O-Me Demethylation: Many synthetic routes involve methoxy-protected precursors. Boron tribromide (BBr3) is a powerful reagent used to cleave the methyl ethers to reveal the free hydroxyl groups, which are often crucial for biological activity.[10]

-

Alkylation and Condensation Reactions: To build more complex diaryl methane or ether-linked structures, reactions such as Friedel-Crafts alkylation can be employed.[10]

Experimental Protocol: General Synthesis of a Brominated Dihydroxyacetophenone

This protocol outlines a representative synthesis of a simple bioactive bromophenol derivative, adapted from the literature.[8]

Principle: This synthesis involves the direct electrophilic bromination of a commercially available dihydroxyacetophenone using N-bromosuccinimide (NBS) as the bromine source.

Step-by-Step Methodology:

-

Reaction Setup:

-

Dissolve the starting material (e.g., 1 equivalent of 2,6-dihydroxyacetophenone) in a suitable anhydrous solvent (e.g., acetonitrile) in a round-bottom flask.

-

-

Bromination:

-

Add the brominating agent, N-bromosuccinimide (1 to 2 equivalents, depending on the desired degree of bromination), to the flask.

-

Heat the reaction mixture (e.g., to 50°C) and monitor its progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure (in vacuo).

-

Add water to the residue and perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

-

-

Purification:

-

Collect the organic layers, dry them over an anhydrous salt (e.g., Na2SO4), and concentrate them.

-

Purify the crude product using column chromatography on silica gel to isolate the desired bromophenol derivative.

-

-

Characterization:

-

Confirm the structure of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Visualization: A General Synthetic Pathway

Caption: A simplified schematic for the synthesis of a bromophenol derivative.

Conclusion and Future Perspectives

Bromophenol derivatives, originating from the rich chemical diversity of the marine environment, have unequivocally established themselves as a class of molecules with profound and varied biological activities. This guide has traversed their capabilities as potent antioxidants, broad-spectrum antimicrobial agents, and promising antiviral, anticancer, and enzyme-inhibiting compounds. The recurring theme is the intricate relationship between their structure—the number and position of bromine and hydroxyl groups—and their functional potency.

The therapeutic potential is significant, with promising leads for combating drug-resistant bacteria, managing complex diseases like cancer and Alzheimer's, and potentially treating diabetes. However, the journey from a promising marine natural product to a clinically approved drug is long and requires further rigorous investigation.

Future research should focus on:

-

In-depth Mechanistic Studies: While many activities have been identified, the precise molecular mechanisms often remain unclear. Elucidating these pathways is crucial for rational drug design.[2]

-

In Vivo Efficacy and Toxicology: The majority of research is confined to in vitro studies.[2] Comprehensive in vivo testing is necessary to evaluate the efficacy, safety, and pharmacokinetic profiles of these compounds.

-

Structure-Activity Relationship (SAR) Expansion: Continued synthetic efforts to create diverse libraries of bromophenol derivatives will be essential for optimizing activity and minimizing off-target effects.[2]

-

Sustainable Sourcing: As the demand for these compounds grows, developing sustainable production methods, including total synthesis and synthetic biology approaches, will be critical to avoid over-harvesting of marine resources.[1]

References

-

Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. [Link]

-

Cabrita, A. R., et al. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs, 22(5), 214. [Link]

-

Chen, Y.-L., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega, 9(39), 46979–46991. [Link]

-

Goren, A. C., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7500. [Link]

-

Chen, Y.-L., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [Link]

-

Wang, L., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 27(15), 4983. [Link]

-

Boulebd, H. (2025). Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. RSC Advances, 15(28), 19890-19900. [Link]

-

Li, K., et al. (2011). Isolation, Characterization, and Antioxidant Activity of Bromophenols of the Marine Red Alga Rhodomela confervoides. Journal of Agricultural and Food Chemistry, 59(19), 10523-10529. [Link]

-

Goren, A. C., et al. (2022). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. Chemistry & Biodiversity. [Link]

-

Paudel, P., et al. (2020). Anti-Alzheimer's Disease Activity of Bromophenols from a Red Alga, Symphyocladia latiuscula (Harvey) Yamada. ACS Omega, 5(2), 1017–1025. [Link]

-

Goren, A. C., et al. (2023). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. Chemistry & Biodiversity, 20(8), e202300469. [Link]

-

Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. (2024). ResearchGate. [Link]

-

Zhang, M., et al. (2024). Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. Marine Drugs, 22(7), 316. [Link]

-

Boulebd, H. (2025). Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. RSC Publishing. [Link]

-

Li, X., et al. (2008). Theoretical Investigation on Antioxidant Activity of Bromophenols from the Marine Red Alga Rhodomela confervoides: H-Atom vs Electron Transfer Mechanism. The Journal of Physical Chemistry A, 112(41), 10355–10360. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol gr ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02914G [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Alzheimer’s Disease Activity of Bromophenols from a Red Alga, Symphyocladia latiuscula (Harvey) Yamada - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Etherification of 3-Bromo-6-chloro-2-fluorophenol for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the etherification of 3-Bromo-6-chloro-2-fluorophenol, a critical starting material in the synthesis of complex molecules for pharmaceutical and agrochemical applications. The strategic introduction of an ether linkage to this polysubstituted phenol can significantly modulate its physicochemical and pharmacological properties. This document outlines two primary, field-proven methodologies for this transformation: the Williamson Ether Synthesis for alkyl ethers and the Ullmann Condensation for aryl ethers. We delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols, and discuss critical process parameters and optimization strategies. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.

Introduction: The Significance of this compound Ethers

This compound is a highly functionalized aromatic building block. The presence of three distinct halogen atoms (F, Cl, Br) at specific positions on the phenol ring offers multiple points for diversification, making it an attractive scaffold in medicinal chemistry. The phenolic hydroxyl group is a key handle for modification, and its conversion to an ether is a common strategy to enhance metabolic stability, improve oral bioavailability, and fine-tune ligand-receptor interactions. The resulting aryl ethers are integral components of numerous biologically active compounds.

Core Methodologies for Etherification

The etherification of this compound can be efficiently achieved through two principal synthetic routes, each suited for the introduction of different R-groups (alkyl or aryl) onto the phenolic oxygen.

-

Williamson Ether Synthesis: This classical and versatile method is ideal for the synthesis of alkyl aryl ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of the phenoxide ion on an alkyl halide.[1][2]

-

Ullmann Condensation: This copper-catalyzed cross-coupling reaction is the method of choice for the synthesis of diaryl ethers, which are challenging to prepare using the Williamson synthesis due to the low reactivity of aryl halides in SN2 reactions.[3][4]

Methodology 1: Williamson Ether Synthesis for Alkyl Aryl Ethers

The Williamson ether synthesis is a robust method for the O-alkylation of phenols.[5][6] The reaction is initiated by the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide.

Mechanistic Rationale

The reaction proceeds in two discrete steps:

-

Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of this compound, forming the corresponding phenoxide. The choice of base is critical to ensure complete deprotonation without promoting side reactions.

-

Nucleophilic Substitution (SN2): The resulting phenoxide acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide in a concerted backside attack, leading to the formation of the ether and a salt byproduct.[2]

dot graph Williamson_Ether_Synthesis { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Phenol [label="this compound", fillcolor="#F1F3F4"]; Base [label="Base (e.g., K2CO3, NaH)", fillcolor="#F1F3F4"]; Phenoxide [label="Phenoxide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; AlkylHalide [label="Alkyl Halide (R-X)", fillcolor="#F1F3F4"]; Ether [label="Alkyl Aryl Ether", fillcolor="#34A853", fontcolor="#FFFFFF"]; Salt [label="Salt (KX)", fillcolor="#F1F3F4"];

Phenol -> Phenoxide [label="Deprotonation"]; Base -> Phenoxide; Phenoxide -> Ether [label="SN2 Attack"]; AlkylHalide -> Ether; Ether -> Salt [label="Byproduct"]; } dot

Experimental Protocol: Synthesis of 3-Bromo-6-chloro-2-fluoro-1-(methoxymethyl)benzene

This protocol details the synthesis of the methyl ether derivative as a representative example.

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methyl iodide (CH₃I)

-

Acetone, anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 100 mL of anhydrous acetone.

-

Reagent Addition: Stir the suspension at room temperature for 15 minutes. To this mixture, add methyl iodide (1.2 eq) dropwise via a syringe.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the residue in 100 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-Bromo-6-chloro-2-fluoro-1-(methoxymethyl)benzene.

Table 1: Reagent Stoichiometry and Roles

| Reagent | Molar Eq. | Role | Key Consideration |

| This compound | 1.0 | Substrate | Starting material |

| Potassium Carbonate (K₂CO₃) | 1.5 | Base | A mild base suitable for this reaction; ensures complete deprotonation. |

| Methyl Iodide (CH₃I) | 1.2 | Alkylating Agent | Iodides are excellent leaving groups, promoting a faster reaction rate.[5] |

| Acetone | - | Solvent | A polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. |

Methodology 2: Ullmann Condensation for Diaryl Ethers

The Ullmann condensation is a powerful method for the formation of a C-O bond between two aryl groups, a transformation that is not feasible via the Williamson ether synthesis.[7][8] The reaction typically involves a copper catalyst.

Mechanistic Insights

The precise mechanism of the Ullmann condensation is complex and still a subject of research, but it is generally accepted to involve the following key steps:

-

Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to the aryl halide.

-

Ligand Exchange: The phenoxide displaces a ligand from the copper center.

-

Reductive Elimination: The two aryl groups are coupled, forming the diaryl ether and regenerating the copper(I) catalyst.

dot graph Ullmann_Condensation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

ArylHalide [label="Aryl Halide (Ar-X)", fillcolor="#F1F3F4"]; Cu_I [label="Cu(I) Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxidativeAddition [label="Oxidative Addition", shape=ellipse, fillcolor="#FFFFFF"]; Cu_III_Intermediate [label="Ar-Cu(III)-X", fillcolor="#FBBC05", fontcolor="#202124"]; Phenoxide [label="Phenoxide (Ar'-O-)", fillcolor="#F1F3F4"]; LigandExchange [label="Ligand Exchange", shape=ellipse, fillcolor="#FFFFFF"]; Cu_III_Complex [label="Ar-Cu(III)-OAr'", fillcolor="#FBBC05", fontcolor="#202124"]; ReductiveElimination [label="Reductive Elimination", shape=ellipse, fillcolor="#FFFFFF"]; DiarylEther [label="Diaryl Ether (Ar-O-Ar')", fillcolor="#34A853", fontcolor="#FFFFFF"];

ArylHalide -> OxidativeAddition; Cu_I -> OxidativeAddition; OxidativeAddition -> Cu_III_Intermediate; Phenoxide -> LigandExchange; Cu_III_Intermediate -> LigandExchange; LigandExchange -> Cu_III_Complex; Cu_III_Complex -> ReductiveElimination; ReductiveElimination -> DiarylEther; ReductiveElimination -> Cu_I [label="Catalyst Regeneration"]; } dot

Experimental Protocol: Synthesis of 3-Bromo-6-chloro-2-fluoro-1-(phenoxy)benzene

This protocol provides a general method for the coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Iodobenzene

-

Copper(I) iodide (CuI)

-

Cesium carbonate (Cs₂CO₃)

-

1,10-Phenanthroline

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Schlenk flask

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Heating mantle with oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.0 eq).

-

Reagent Addition: Add this compound (1.2 eq), iodobenzene (1.0 eq), and anhydrous DMF (5 mL per mmol of iodobenzene).

-

Reaction: Heat the reaction mixture to 110-120°C in an oil bath with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute the mixture with toluene (50 mL) and filter through a pad of Celite to remove the copper salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with deionized water (3 x 25 mL) and then with brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure diaryl ether.

Table 2: Reagent Stoichiometry and Roles for Ullmann Condensation

| Reagent | Molar Eq. | Role | Key Consideration |

| This compound | 1.2 | Nucleophile | The phenoxide is formed in situ. |

| Iodobenzene | 1.0 | Electrophile | Aryl iodides are more reactive than bromides or chlorides in the Ullmann reaction. |

| Copper(I) Iodide (CuI) | 0.1 | Catalyst | A common and effective copper source for this transformation.[9] |

| Cesium Carbonate (Cs₂CO₃) | 2.0 | Base | A strong, non-nucleophilic base that facilitates the reaction. |

| 1,10-Phenanthroline | 0.2 | Ligand | A chelating ligand that stabilizes the copper catalyst and accelerates the reaction.[8] |

| N,N-Dimethylformamide (DMF) | - | Solvent | A high-boiling polar aprotic solvent suitable for the reaction temperature. |

Conclusion

The etherification of this compound is a valuable synthetic operation for accessing novel chemical entities with potential applications in drug discovery and development. The Williamson ether synthesis provides a straightforward and efficient route to a wide range of alkyl aryl ethers, while the Ullmann condensation enables the synthesis of more complex diaryl ethers. The protocols provided herein are robust starting points, and a thorough understanding of the underlying reaction mechanisms will empower researchers to optimize conditions for their specific substrates and desired products. Careful consideration of the choice of base, solvent, and, in the case of the Ullmann reaction, the catalyst system, is paramount for achieving high yields and purity.

References

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. Available at: [Link]

-

University of Calgary. Ch24: ArOH to ArOR. Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

- Google Patents. Process for the etherification of phenols.

-

National Center for Biotechnology Information. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Available at: [Link]

-

PubMed. Methods for synthesis of nonabromodiphenyl ethers and a chloro-nonabromodiphenyl ether. Available at: [Link]

-

ACS Publications. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Available at: [Link]

-

ResearchGate. The Ullmann Ether Condensation. Available at: [Link]

-

Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available at: [Link]

-

ResearchGate. Catalytic Upgrading of Phenolic Oil by Etherification with Methanol. Available at: [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

-

National Center for Biotechnology Information. 3-Bromo-2-chlorophenol | C6H4BrClO | CID 6455237 - PubChem. Available at: [Link]

-

PubMed Central. Environment-Friendly Catalytic Mineralization of Phenol and Chlorophenols with Cu- and Fe- Tetrakis(4-aminophenyl)-porphyrin—Silica Hybrid Aerogels. Available at: [Link]

-

Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

IAGI. Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Available at: [Link]

-

ResearchGate. Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Available at: [Link]

-

SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Available at: [Link]

-

MDPI. Catalytic Routes to Produce Polyphenolic Esters (PEs) from Biomass Feedstocks. Available at: [Link]

-

PubMed Central. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Available at: [Link]

-

MDPI. Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Available at: [Link]

-

National Center for Biotechnology Information. This compound | C6H3BrClFO | CID 66601002 - PubChem. Available at: [Link]

-

Nanjing Bike Biotechnology Co., Ltd. 3-Bromo-2-chloro-6-fluorophenol. Available at: [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 5. francis-press.com [francis-press.com]

- 6. francis-press.com [francis-press.com]

- 7. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 8. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Selective C-H Halogenation of Fluorophenols

Introduction: The Strategic Value of Halogenated Fluorophenols

Fluorophenols are privileged structural motifs in modern chemistry, finding widespread application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of a halogen atom (F, Cl, Br, I) onto the fluorophenol scaffold through selective C-H halogenation provides a powerful tool for fine-tuning molecular properties. This strategic functionalization can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of robust and regioselective methods for the C-H halogenation of fluorophenols is of paramount importance to researchers, scientists, and drug development professionals.

This comprehensive guide provides an in-depth exploration of the principles and protocols for achieving selective C-H halogenation of fluorophenols. We will delve into the underlying mechanistic principles that govern regioselectivity and present detailed, field-proven protocols for achieving specific halogenation patterns.

Core Principles: Navigating the Landscape of Electrophilic Aromatic Substitution on Fluorophenols

The direct halogenation of fluorophenols is a classic example of electrophilic aromatic substitution (EAS).[2][3] The hydroxyl (-OH) group is a potent activating group, directing incoming electrophiles to the ortho and para positions. Conversely, the fluorine atom is a deactivating group due to its high electronegativity, yet it also directs ortho and para. The interplay of these electronic effects, coupled with steric considerations, dictates the inherent regioselectivity of the reaction.

Achieving high selectivity for a single isomer in the halogenation of fluorophenols can be challenging, often leading to mixtures of products.[4] To overcome this, various strategies have been developed, primarily revolving around the use of directing groups and specialized catalytic systems.

The Role of Directing Groups in Enforcing Regioselectivity

Directing groups are functional moieties that are temporarily installed on the substrate to guide the halogenating agent to a specific C-H bond.[5][6] These groups operate by forming a transient chelate with a metal catalyst, bringing the reactive species into close proximity with the targeted C-H bond. This approach has proven highly effective in achieving high levels of regioselectivity, particularly for ortho-halogenation.[7]

Visualizing the Strategy: A Workflow for Selective Halogenation

The following diagram illustrates a generalized workflow for the selective C-H halogenation of a fluorophenol, highlighting key decision points and processes.

Caption: A generalized workflow for selective C-H halogenation of fluorophenols.

Protocols for Selective C-H Halogenation

The following sections provide detailed protocols for achieving specific regioselective halogenation of fluorophenols. These protocols are based on established methodologies and are intended to serve as a starting point for researchers. Optimization may be required for specific substrates.

Protocol 1: Ortho-Selective Chlorination using an Ammonium Salt Catalyst

This protocol is adapted from a method that utilizes a simple ammonium salt to direct the chlorination to the ortho position of phenols.[8] The presumed mechanism involves hydrogen bonding between the phenolic proton and the catalyst, which in turn directs the halogenating agent.

Materials:

-

Fluorophenol substrate

-

1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

-

Diisopropylammonium chloride

-

Toluene, anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the fluorophenol (1.0 mmol), diisopropylammonium chloride (0.01 mmol, 1 mol%), and anhydrous toluene (5 mL).

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution.

-

Add 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (0.55 mmol, 0.55 equivalents) in one portion.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).

-

Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired ortho-chlorinated fluorophenol.

Data Presentation: Representative Yields for Ortho-Chlorination

| Substrate | Product | Yield (%) |

| 4-Fluorophenol | 2-Chloro-4-fluorophenol | ~85% |

| 2-Fluorophenol | 2-Chloro-6-fluorophenol | ~80% |

| 3-Fluorophenol | 2-Chloro-3-fluorophenol | ~75% |

Note: Yields are approximate and may vary depending on the specific substrate and reaction conditions.

Protocol 2: Para-Selective Bromination of Fluorophenols

For many fluorophenols, the para position is sterically more accessible and electronically favored for electrophilic attack. This protocol describes a general method for the para-selective bromination of fluorophenols where the ortho positions are blocked or sterically hindered.

Materials:

-

Fluorophenol substrate (e.g., 2,6-difluorophenol)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the fluorophenol (1.0 mmol) in dichloromethane (10 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Add N-bromosuccinimide (1.1 mmol, 1.1 equivalents) portion-wise over 5 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Quench the reaction with saturated aqueous sodium thiosulfate solution (10 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (hexanes/ethyl acetate) to yield the para-brominated fluorophenol.

Mechanism Spotlight: The Electrophilic Aromatic Halogenation Pathway

The selective halogenation of fluorophenols proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are illustrated below.

Caption: A simplified mechanism for the electrophilic aromatic halogenation of fluorophenols.

The reaction is initiated by the attack of the electron-rich aromatic ring on an electrophilic halogen species (E+).[3] This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[3] In the final step, a weak base removes a proton from the carbon bearing the new substituent, restoring aromaticity and yielding the halogenated product.

Characterization of Halogenated Fluorophenols

The successful synthesis of the desired halogenated fluorophenol isomer must be confirmed through rigorous analytical characterization.

Key Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): An invaluable tool for determining the molecular weight of the product and assessing the purity of the sample.[9] The fragmentation pattern in the mass spectrum can also provide structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information, allowing for the unambiguous determination of the regiochemistry of halogenation. The coupling patterns and chemical shifts of the aromatic protons and carbons are highly informative. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and to separate isomers if necessary.[9]

Safety Considerations

Working with halogenating agents and halogenated solvents requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a common choice, but compatibility should be verified).[10][11]

-

Fume Hood: All manipulations of volatile halogenating agents and solvents should be performed in a well-ventilated chemical fume hood.[11]

-

Quenching: Be prepared to quench reactions involving reactive halogenating agents with a suitable reducing agent, such as sodium thiosulfate.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Halogenated organic waste should be collected in designated containers.[10]

Conclusion

The selective C-H halogenation of fluorophenols is a versatile and powerful strategy in synthetic chemistry. By understanding the underlying principles of electrophilic aromatic substitution and employing appropriate directing groups or catalytic systems, researchers can achieve high levels of regioselectivity. The protocols and information presented in this guide are intended to empower scientists to confidently and safely perform these important transformations, thereby accelerating the discovery and development of new chemical entities with tailored properties.

References

-

Syntactic fantastic: A practical, ortho-selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. - Scientific Update. (2018-10-16). [Link]

-

Selective C-H Halogenation with a Highly Fluorinated Manganese Porphyrin - PubMed. (2018-01-26). [Link]

-

C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing). [Link]

-

C–H bond halogenation catalyzed or mediated by copper: an overview - Beilstein Journals. [Link]

-

Separation of Some Halogenated Phenols by GC-MS. [Link]

-

Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling - NIH. (2015-11-04). [Link]

-

Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00687A - The Royal Society of Chemistry. (2024-02-21). [Link]

-

Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - NIH. (2023-04-12). [Link]

-

para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - Chemical Science (RSC Publishing). (2023-11-17). [Link]

-

Electrophilic halogenation - Wikipedia. [Link]

-

Synthesis and Applications of Selected Fluorine-Containing Fluorophores - MDPI. (2021-02-22). [Link]

-

PSFC Halogenated Solvents. [Link]

-

para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - NIH. [Link]

- US5149858A - Selective ortho-chlorination of phenols - Google P

-

Mild and regioselective bromination of phenols with TMSBra - ResearchGate. [Link]

-

Preparation of 4-fluorophenols - European Patent Office - EP 0188848 A1. [Link]

-

Halogenated Solvents. [Link]

-

Efficient Transfer Hydrodehalogenation of Halophenols Catalyzed by Pd Supported on Ceria Pranjali J.Naik,a,b Pranaw Kunal,a Da-J - ChemRxiv. [Link]

-

Electrophilic substitution - halogenation - YouTube. (2020-03-30). [Link]

-

Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010-02-01). [Link]

-

Removable and modifiable directing groups in C-H activation - YouTube. (2024-01-18). [Link]

-

Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. (2017-11-09). [Link]

- EP0188848A1 - Preparation of 4-fluorophenols - Google P

-

Highly Site-Selective Direct C–H Bond Functionalization of Phenols with α-Aryl-α-diazoacetates and Diazooxindoles via Gold Catalysis - ResearchGate. (2025-08-06). [Link]

-

Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst | The Journal of Organic Chemistry - ACS Publications. (2020-10-12). [Link]

-

Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]

Sources

- 1. Synthesis and Applications of Selected Fluorine-Containing Fluorophores [mdpi.com]

- 2. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. US5149858A - Selective ortho-chlorination of phenols - Google Patents [patents.google.com]

- 5. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00687A [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. scientificupdate.com [scientificupdate.com]

- 9. asianpubs.org [asianpubs.org]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]

Troubleshooting & Optimization

Technical Support Center: Controlling Regioselectivity in the Halogenation of Phenols

Welcome to the technical support center for phenol halogenation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on controlling the regioselectivity of this critical reaction. Here, you will find answers to common problems, detailed troubleshooting protocols, and a thorough exploration of the mechanistic principles that govern product formation.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the halogenation of phenols.

Q1: Why am I getting a mixture of ortho- and para-halogenated phenols?

The hydroxyl (-OH) group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution.[1][2] This is due to the donation of an oxygen lone pair into the benzene ring's π-system, which increases electron density at the ortho (2-) and para (4-) positions, making them more attractive to electrophiles.[3] Consequently, substitution at both positions is electronically favored, often leading to a mixture of isomers.[1] The final ratio is a sensitive function of steric effects, solvent, and temperature.

Q2: My reaction produced 2,4,6-trihalogenated phenol instead of the desired mono-halogenated product. How can I prevent this?

This is a common outcome, especially when using highly reactive reagents like bromine water.[3][4] The strong activation by the -OH group makes the mono-halogenated product even more reactive than the starting phenol, leading to rapid subsequent halogenations.[1][5] To achieve mono-halogenation, you must moderate the reaction conditions by:

-

Using a less polar solvent (e.g., CS₂, CCl₄, or CHCl₃).[4][6][7]

-

Running the reaction at a lower temperature (e.g., < 5 °C).[8]

-

Using a less reactive halogenating agent, such as N-Bromosuccinimide (NBS).[8][9]

-

Carefully controlling the stoichiometry to one equivalent of the halogenating agent.

Q3: How does the choice of solvent dramatically change my product distribution?

Solvents play a crucial role in controlling both reactivity and regioselectivity.[4][10]

-

Polar Protic Solvents (e.g., water, methanol): These solvents can ionize the phenol to the highly reactive phenoxide ion and polarize the halogenating agent (e.g., Br₂), leading to extremely fast, often uncontrollable reactions that yield polyhalogenated products.[4][6][11]

-

Non-polar Solvents (e.g., CS₂, CCl₄): In these solvents, the phenol is not ionized, and the halogenating agent is less polarized. This leads to a more controlled, slower reaction that typically favors the formation of mono-halogenated products.[4][6] The para isomer often predominates in these conditions.[4]

Q4: I want to favor the ortho product, but I keep getting the para isomer as the major product. What can I do?

Achieving high ortho-selectivity is challenging because the para position is sterically less hindered. However, strategies exist:

-

Hydrogen Bonding: In certain non-polar solvents, intramolecular hydrogen bonding between the phenolic proton and the electrophile can favor attack at the proximate ortho position.

-

Catalysis: Specific catalysts, such as certain ammonium salts, have been shown to direct halogenation to the ortho position, possibly by forming a complex that directs the electrophile.[12][13]

-

Blocking Groups: Temporarily blocking the para position with a group like a sulfonic acid (-SO₃H) can force halogenation to occur at the ortho positions. The blocking group can then be removed.[6]

Section 2: Troubleshooting Guide

This guide addresses specific experimental failures and provides a systematic approach to resolving them.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low Yield of Desired Isomer | 1. Reaction is too slow: Insufficient activation or low temperature. 2. Reaction is too fast: Leading to byproducts and decomposition. 3. Poor regioselectivity: Conditions favor a mixture of isomers that are difficult to separate. | 1. For slow reactions: Consider a slightly more polar solvent or a more reactive halogenating agent (e.g., switching from NBS to Br₂). Ensure reagents are pure. 2. For fast reactions: Lower the temperature significantly. Use a non-polar solvent. Add the halogenating agent dropwise and slowly. 3. For poor selectivity: Consult Section 3 for detailed strategies. Prioritize conditions known to favor your desired isomer (e.g., low temperature and non-polar solvent for para-selectivity). |

| Formation of Tar / Polymeric Byproducts | 1. Over-halogenation and subsequent side reactions. 2. Oxidation of the phenol: Phenols are sensitive to oxidation, especially under harsh conditions. 3. Reaction temperature is too high. | 1. Control stoichiometry: Use precisely one equivalent of the halogenating agent. 2. Deoxygenate solvent: Bubble nitrogen or argon through the solvent before use. Run the reaction under an inert atmosphere. 3. Lower the temperature: Perform the reaction at 0 °C or below. |

| Reaction Fails to Initiate | 1. Impure reagents: Deactivated halogenating agent or inhibited phenol. 2. Insufficiently reactive halogenating agent for the specific substituted phenol. 3. Reaction temperature is too low. | 1. Purify reagents: Recrystallize NBS from water if necessary.[14] Ensure the phenol is clean. 2. Use a more potent system: If using NBS in a non-polar solvent fails, consider using Br₂ in the same solvent. A catalytic amount of a weak acid might be necessary. 3. Allow to warm slowly: Start the reaction at a low temperature and allow it to slowly warm to room temperature, monitoring by TLC. |

| Difficult Separation of Ortho and Para Isomers | 1. Similar polarities: The isomers often have very close Rf values in column chromatography. 2. Co-crystallization: The isomers may crystallize together. | 1. Optimize chromatography: Test multiple solvent systems (e.g., hexane/ethyl acetate, dichloromethane/hexane). Use a high-performance column with a smaller particle size for better resolution. 2. Derivatization: Consider derivatizing the hydroxyl group (e.g., acetylation) to alter the polarity of the isomers, which may improve separation. The protecting group can be removed after separation. |

Section 3: In-Depth Technical Guide to Controlling Regioselectivity

A deep understanding of the underlying mechanisms is paramount for rational control over the reaction outcome.

The Core Mechanism: Electrophilic Aromatic Substitution